Lactosyl-C18-sphingosine-d7
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Overview
Description
Lactosyl-C18-sphingosine-d7 is a deuterium-labeled derivative of Lactosyl-C18-sphingosine. This compound is part of the sphingolipid family, which plays a crucial role in cellular processes such as cell signaling and apoptosis. The deuterium labeling makes it particularly useful in scientific research, especially in the study of pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lactosyl-C18-sphingosine-d7 involves the incorporation of deuterium into Lactosyl-C18-sphingosine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Lactosyl-C18-sphingosine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactosyl ceramide derivatives, while reduction may produce deuterated sphingosine analogs .
Scientific Research Applications
Lactosyl-C18-sphingosine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Helps in understanding cell signaling pathways and membrane dynamics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of Lactosyl-C18-sphingosine-d7 involves its incorporation into cellular membranes, where it participates in signaling pathways. The deuterium labeling allows for precise tracking and quantification of the compound in biological systems. It interacts with various molecular targets, including enzymes and receptors, to modulate cellular processes such as apoptosis and proliferation .
Comparison with Similar Compounds
Similar Compounds
Lactosyl-C18-sphingosine: The non-deuterated form of the compound.
Glucosyl-C18-sphingosine-d7: Another deuterium-labeled sphingolipid.
Galactosyl-C18-sphingosine-d5: A similar compound with deuterium labeling at different positions
Uniqueness
Lactosyl-C18-sphingosine-d7 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it a valuable tool for studying complex biological processes .
Properties
Molecular Formula |
C30H57NO12 |
---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1/i1D3,2D2,3D2 |
InChI Key |
MQKSCOKUMZMISB-WZJHVHHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
Origin of Product |
United States |
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